synthesis and characterization of Antiblaze V6
synthesis and characterization of Antiblaze V6
Disclaimer: Information regarding the specific synthesis protocol and detailed characterization data for Antiblaze V6 is not extensively available in the public domain and is likely proprietary. This guide provides a summary of publicly accessible information and outlines general principles for the synthesis and characterization of similar chlorinated organophosphate flame retardants.
Core Compound Information
Antiblaze V6 is a chlorinated organophosphate flame retardant. Its chemical identity and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 38051-10-4 | [1][2] |
| Chemical Name | [2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate (B84403) | [2] |
| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ | [1][2] |
| Molecular Weight | 582.99 g/mol | [1] |
| Physical State | Translucent, viscous oil | [3] |
| Boiling Point | 620.3°C at 760 mmHg | [4] |
| Density | 1.464 g/cm³ | [4] |
| LogP | 5.72140 | [4] |
Synthesis Protocol (General Approach)
A specific, validated synthesis protocol for Antiblaze V6 is not publicly available. However, the synthesis of similar chlorinated organophosphate esters often involves the reaction of a phosphorus oxychloride with chlorinated alcohols or epoxides. A plausible general approach is outlined below.
General Reaction Scheme:
The synthesis likely involves a multi-step process where a core polyol is reacted with a phosphorylating agent, which is in turn esterified with a chlorinated alcohol.
Key Raw Materials for Similar Compounds:
General Experimental Steps:
-
Phosphorylation of Core Alcohol: A central polyol, such as 2,2-bis(chloromethyl)-1,3-propanediol, would be reacted with phosphorus oxychloride in the presence of a catalyst. This step forms a dichlorophosphate (B8581778) intermediate.
-
Esterification: The resulting intermediate is then reacted with a chlorinated alcohol, such as 2-chloroethanol, to form the final phosphate ester.
-
Purification: The crude product would then be purified, likely through washing and distillation, to remove unreacted starting materials and byproducts.
A generalized workflow for the synthesis of chlorinated organophosphate flame retardants is depicted below.
Characterization
Analytical Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a common method for the detection and quantification of Antiblaze V6 in environmental and biological samples.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been employed for the analysis of Antiblaze V6 and other flame retardants in textiles.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used for the analysis of flame retardant additives in polymers.[7]
Mechanism of Action as a Flame Retardant
Antiblaze V6, being a chlorinated organophosphate, acts as a flame retardant through mechanisms in both the gas and condensed phases to interrupt the combustion cycle.
Condensed Phase Action:
-
Upon heating, the phosphate portion of the molecule decomposes to form phosphoric acid.
-
The phosphoric acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a char layer.
-
This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, thus slowing down further decomposition.
Gas Phase Action:
-
The chlorinated components of Antiblaze V6 are released into the gas phase upon heating.
-
These chlorine radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame.
-
This "flame poisoning" effect reduces the efficiency of the combustion process and helps to extinguish the flame.[8]
The dual-phase mechanism of action is illustrated in the diagram below.
Toxicological Profile and Potential Biological Pathways
While the primary function of Antiblaze V6 is as a flame retardant, like many chlorinated organophosphate compounds, it and its metabolites have been studied for their potential biological effects. It is important to note that these are not the intended "signaling pathways" of the compound's primary application but rather represent potential adverse outcome pathways upon exposure.
Studies on related chlorinated organophosphate flame retardants suggest that they may interact with various biological systems. For instance, some of these compounds have been shown to affect the IL-6/JAK/STAT signaling pathway, which is involved in inflammation and immune response.[2][9]
The diagram below illustrates a generalized potential toxicological pathway for chlorinated organophosphate flame retardants.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorinated Organophosphate Flame Retardants Impair the Lung Function via the IL-6/JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. Mass spectrometric identification of in vitro-generated metabolites of two emerging organophosphate flame retardants: V6 and BDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate | 68460-03-7 | Benchchem [benchchem.com]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. Analysis of flame retardant additives in polymer fractions of waste of electric and electronic equipment (WEEE) by means of HPLC-UV/MS and GPC-HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating A Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust and Car Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
